molecular formula C20H13IN2OS B4960424 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide

Cat. No. B4960424
M. Wt: 456.3 g/mol
InChI Key: CLBWDCRWFMGDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of tyrosine kinase inhibitors, which are compounds that target enzymes involved in the signaling pathways that regulate cell growth and division.

Mechanism of Action

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in the signaling pathways that regulate cell growth and division. By inhibiting these pathways, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide has been shown to have potent antiproliferative effects on a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in these cells, which is a programmed cell death mechanism that is activated in response to cellular stress. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide has also been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide is its specificity for tyrosine kinases, which makes it a potent inhibitor of these enzymes. However, this specificity can also be a limitation, as it may not be effective against all types of cancer. Another limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide. One area of interest is the development of more potent and selective tyrosine kinase inhibitors that can overcome the limitations of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide. This could help to personalize cancer treatment and improve patient outcomes. Finally, there is also interest in exploring the potential use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide in combination with other anticancer drugs to enhance its efficacy.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide involves several steps, starting with the reaction of 2-iodobenzoic acid with 4-aminobenzenesulfonamide to form the intermediate compound 2-(4-aminophenyl)-3-iodobenzoic acid. This intermediate is then reacted with 2-aminobenzothiazole to form the final product, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide has been extensively studied for its potential use as an anticancer drug. It has been shown to inhibit the activity of several tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the HER2/neu receptor. These receptors are overexpressed in many types of cancer and are involved in the regulation of cell growth and division. By inhibiting their activity, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide can prevent the proliferation of cancer cells and induce apoptosis.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2OS/c21-15-5-3-4-14(12-15)19(24)22-16-10-8-13(9-11-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBWDCRWFMGDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.